2-(3-Methylbenzyl)pyrrolidine
Description
Contextualization within Pyrrolidine (B122466) Chemistry
The pyrrolidine ring, a saturated heterocycle also known as tetrahydropyrrole, is a fundamental structural motif in a vast array of organic molecules. uran.uaunibo.it This five-membered nitrogen-containing ring is a core component of numerous naturally occurring alkaloids and pharmacologically active compounds. nih.govmdpi.com The non-planar, puckered nature of the sp³-hybridized carbon atoms in the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable characteristic in drug design. nih.govresearchgate.net
The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, providing a reactive handle for further chemical modifications. The stereochemistry of the pyrrolidine ring is also a crucial aspect, as the presence of one or more chiral centers allows for the synthesis of enantiomerically pure compounds, which can exhibit distinct biological activities. researchgate.net
Significance of the Pyrrolidine Scaffold in Organic and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in both natural products and synthetic drugs. nih.gov Its prevalence is attributed to its ability to serve as a versatile building block in the synthesis of complex molecules and its capacity to interact with biological targets with high affinity and selectivity. The structural rigidity and conformational flexibility of the pyrrolidine ring contribute to its success as a pharmacophore.
Numerous FDA-approved drugs incorporate the pyrrolidine moiety, highlighting its therapeutic importance across various disease areas. researchgate.net Examples of such drugs span a wide range of activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and central nervous system-related treatments. nih.govresearchgate.net The development of novel synthetic methodologies for the construction and functionalization of the pyrrolidine ring remains an active area of research, aiming to expand the chemical diversity of pyrrolidine-based compounds for drug discovery. researchgate.net
Overview of Benzyl-Substituted Pyrrolidines in Research
The introduction of a benzyl (B1604629) group onto the pyrrolidine scaffold gives rise to a class of compounds known as benzyl-substituted pyrrolidines. This structural modification can significantly influence the physicochemical and biological properties of the parent pyrrolidine molecule. The benzyl group, with its aromatic ring, can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition at biological targets.
Research into benzyl-substituted pyrrolidines has revealed a broad spectrum of biological activities. For instance, derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid have been investigated for their antimicrobial properties. nih.gov Furthermore, the versatile nature of the benzylpyrrolidine scaffold is evident in its use in the biosynthesis of antibiotics like anisomycin, where it serves as a key precursor. nih.gov The position of the benzyl substituent on the pyrrolidine ring, as well as the substitution pattern on the benzyl group itself, can lead to a wide array of analogs with diverse pharmacological profiles. For example, various substituted benzylpyrrolidine derivatives have been synthesized and evaluated for their potential as nootropic agents, which are substances that may enhance cognitive function. uran.ua The ongoing exploration of benzyl-substituted pyrrolidines underscores their potential as a valuable source of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)9-12-6-3-7-13-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEQLPGVHXUHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287444 | |
| Record name | 2-[(3-Methylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-61-5 | |
| Record name | 2-[(3-Methylphenyl)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Methylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Characterization Techniques for Structural Elucidation
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides information on the number and types of atoms, their connectivity, and their chemical environment.
¹H NMR Spectroscopy provides information about the hydrogen atoms (protons) in a molecule. For 2-(3-Methylbenzyl)pyrrolidine, the ¹H NMR spectrum would exhibit distinct signals for the protons on the pyrrolidine (B122466) ring, the benzylic methylene (B1212753) group, the aromatic ring, and the methyl group. The protons of the pyrrolidine ring, being part of a saturated heterocyclic system, would typically appear in the upfield region of the spectrum. chemicalbook.comnist.gov The benzylic protons are expected to appear as a multiplet due to coupling with the adjacent chiral center on the pyrrolidine ring. The aromatic protons of the 3-methylbenzyl group would show a complex splitting pattern in the aromatic region (around 7.0-7.3 ppm). The methyl group protons would appear as a sharp singlet further upfield.
¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom. The carbons of the pyrrolidine ring typically resonate at higher field strengths compared to the aromatic carbons. chemicalbook.com The carbon of the methyl group attached to the benzene (B151609) ring would appear at a characteristic upfield shift (around 21 ppm). rsc.org The aromatic carbons would be found in the downfield region (typically 120-140 ppm).
2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between atoms.
COSY spectra reveal proton-proton (¹H-¹H) coupling correlations, which helps in identifying adjacent protons. For this compound, COSY would show correlations between the protons within the pyrrolidine ring and between the benzylic protons and the proton at the C2 position of the pyrrolidine ring.
HSQC spectra show correlations between protons and the carbons to which they are directly attached (¹H-¹³C one-bond correlations). This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrolidine-CH₂ (C3, C4) | 1.5 - 2.0 (m) | 25 - 35 |
| Pyrrolidine-CH₂ (C5) | 2.8 - 3.2 (m) | ~46 |
| Pyrrolidine-CH (C2) | 3.0 - 3.5 (m) | ~60 |
| Benzyl-CH₂ | 2.5 - 3.0 (m) | ~40 |
| Aromatic-CH (C2', C4'-C6') | 7.0 - 7.3 (m) | 126 - 130 |
| Aromatic-C (C1', C3') | - | 137 - 140 |
| Methyl-CH₃ | ~2.3 (s) | ~21 |
| Pyrrolidine-NH | 1.5 - 2.5 (broad s) | - |
Note: These are predicted values based on data for structurally similar compounds. 's' denotes singlet, 'm' denotes multiplet.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net
The IR spectrum of this compound would be expected to show several characteristic absorption bands:
N-H Stretch: A moderate and somewhat broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the pyrrolidine ring. researchgate.net
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.
C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the pyrrolidine and benzyl (B1604629) methylene groups, as well as the methyl group. rsc.org
Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and C=C in-plane ring stretching absorptions in the 1450-1600 cm⁻¹ region are characteristic of the substituted benzene ring.
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range can be attributed to the C-N stretching vibration.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| N-H Bend | 1550 - 1650 | Medium |
| C-H Bend (Aliphatic) | 1350 - 1480 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound (molecular formula C₁₂H₁₇N, molecular weight 175.27 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 175. The fragmentation pattern is often predictable. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which is a weak bond. This would lead to the formation of a stable tropylium (B1234903) ion (m/z 91) or a methyltropylium ion (m/z 105). Another likely fragmentation is the loss of the benzyl group to form a pyrrolidinium-related fragment.
ESI-MS (Electrospray Ionization Mass Spectrometry) is a soft ionization technique that is particularly useful for polar molecules. It would likely show a prominent protonated molecule [M+H]⁺ at m/z 176.
HRMS (High-Resolution Mass Spectrometry) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of the molecule and its fragments, thus confirming the molecular formula. rsc.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 175 | [C₁₂H₁₇N]⁺ (Molecular Ion) |
| 105 | [C₈H₉]⁺ (Methyltropylium ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 84 | [C₅H₁₀N]⁺ (Pyrrolidinium fragment) |
| 70 | [C₄H₈N]⁺ (Fragment from pyrrolidine ring cleavage) |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental in separating this compound from potential impurities, including stereoisomers and reaction byproducts. The choice of method depends on the specific analytical goal, from routine monitoring to precise enantiomeric quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are powerful techniques for the analysis of non-volatile compounds like this compound and its derivatives. These methods are widely used for purity determination and the quantification of related substances. For pyrrolidine alkaloids and similar structures, reversed-phase HPLC and UHPLC methods are commonly employed. mdpi.comresearchgate.nettandfonline.comnih.govmdpi.com
A typical UHPLC-MS/MS method for the analysis of related pyrrolizidine (B1209537) alkaloids utilizes a C18 stationary phase with a gradient elution. mdpi.comresearchgate.net The mobile phase often consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. mdpi.comtandfonline.com The high resolution and sensitivity of UHPLC-MS/MS allow for the detection and quantification of trace-level impurities. researchgate.net Low-temperature UHPLC has also been shown to be effective in resolving stereoisomers of related alkaloid structures. nih.govmdpi.com
Table 1: Illustrative HPLC/UHPLC Method Parameters for Pyrrolidine Derivatives
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Injection Volume | 2 µL |
This table presents a general method that would require optimization for the specific analysis of this compound.
For the determination of enantiomeric purity, derivatization with a chiral reagent followed by separation on a standard achiral column is a common strategy. nih.gov Alternatively, chiral stationary phases can be used.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced environmental impact compared to normal-phase HPLC. chromatographyonline.comresearchgate.netchromatographyonline.comselvita.com SFC is particularly well-suited for the separation of enantiomers of chiral compounds like this compound. The use of polysaccharide-based chiral stationary phases (CSPs) is common in SFC for resolving a wide range of chiral molecules. researchgate.netyoutube.com
A study on the separation of pyrrolidone derivatives highlighted the effectiveness of chlorinated chiral stationary phases. researchgate.net Typical SFC conditions involve a mobile phase of supercritical carbon dioxide with a polar co-solvent, such as methanol or ethanol. chromatographyonline.comresearchgate.net The percentage of the co-solvent, backpressure, and temperature are critical parameters that are optimized to achieve the desired separation. researchgate.net
Table 2: Representative SFC Method Parameters for Chiral Separation of Pyrrolidine Derivatives
| Parameter | Condition |
| Column | Chlorinated polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Elution Mode | Isocratic or Gradient |
| Co-solvent % | 5-20% Methanol |
| Flow Rate | 2-3 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
This table illustrates a starting point for method development for the chiral separation of this compound. The specific column and mobile phase composition would need to be screened and optimized. youtube.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions, such as the synthesis of this compound. rsc.orgorganic-chemistry.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.
In the synthesis of related N-substituted pyrrolidines, TLC is performed on silica (B1680970) gel plates. clockss.org The choice of eluent is crucial for achieving good separation of the spots corresponding to the starting materials and the product. A mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) is commonly used. clockss.org Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using staining reagents like potassium permanganate (B83412) or ninhydrin (B49086) for compounds without a chromophore. clockss.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components of the reaction mixture.
Table 3: Typical TLC Conditions for Monitoring Pyrrolidine Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |
| Visualization | UV light (254 nm) and/or staining with potassium permanganate solution |
| Analysis | Comparison of Rf values of starting materials and product spot |
The eluent composition would be adjusted based on the polarity of the specific reactants and products in the synthesis of this compound.
Development and Validation of Analytical Methodologies
The development and validation of analytical methods are crucial steps to ensure that the chosen chromatographic techniques provide accurate, precise, and reliable data for the characterization of this compound. chromatographyonline.comnih.gov Method validation is a formal process that demonstrates the suitability of an analytical method for its intended purpose. chromatographyonline.com
For chiral separations by HPLC or SFC, validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. chromatographyonline.comresearchgate.netresearchgate.net
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.com
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value and is often assessed by recovery studies. nih.gov
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net
Table 4: General Acceptance Criteria for Validation of a Chiral HPLC/SFC Method
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak of the main enantiomer should be well-resolved from the other enantiomer and any impurities. Resolution > 1.5. |
| Linearity (r²) | ≥ 0.995 for the calibration curve of the minor enantiomer. |
| Accuracy (% Recovery) | Typically within 80-120% for the minor enantiomer at different concentration levels. |
| Precision (% RSD) | Repeatability (intra-day) and Intermediate Precision (inter-day) should be ≤ 15% for the LOQ and ≤ 10% for other concentrations. |
| Limit of Quantification (LOQ) | The analyte response should be at least 10 times the response of the blank, with acceptable precision and accuracy. |
| Robustness | No significant impact on the results with small variations in method parameters (e.g., flow rate, temperature, mobile phase composition). |
These criteria are general and may be adjusted based on the specific requirements of the analysis.
Computational and Theoretical Investigations of 2 3 Methylbenzyl Pyrrolidine
Quantum Chemical Studies
Quantum chemical studies are fundamental in elucidating the electronic properties and predicting the chemical behavior of a molecule. These methods are based on solving the Schrödinger equation, providing deep insights into orbital interactions and charge distribution.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. Instead of dealing with the complex wavefunction of all electrons, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach allows for a good balance between accuracy and computational cost.
For 2-(3-Methylbenzyl)pyrrolidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(2d,2p), would be employed to optimize the molecule's geometry and to calculate various electronic properties. These calculations would provide information on bond lengths, bond angles, and dihedral angles of the ground state structure. Furthermore, DFT is used to determine electronic properties such as ionization potential, electron affinity, and the energies of molecular orbitals, which are crucial for understanding the molecule's reactivity.
A hypothetical data table for the optimized geometric parameters of this compound, as would be obtained from a DFT calculation, is presented below.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Lengths (Å) | C-N (pyrrolidine) | 1.47 |
| C-C (pyrrolidine) | 1.54 | |
| C-C (benzyl) | 1.52 | |
| C-C (aromatic) | 1.39 | |
| C-H | 1.09 | |
| **Bond Angles (°) ** | C-N-C (pyrrolidine) | 109.5 |
| N-C-C (pyrrolidine) | 105.0 | |
| C-C-C (aromatic) | 120.0 |
| Dihedral Angles (°) | C-N-C-C (pyrrolidine) | Varies with conformation |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP surface indicate different electrostatic potential values.
For this compound, an MEP analysis would likely show regions of negative potential (typically colored red) around the nitrogen atom of the pyrrolidine (B122466) ring, indicating its nucleophilic character and propensity to act as a proton acceptor. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen (if protonated), signifying sites for nucleophilic attack. The aromatic ring would exhibit a region of negative pi-electron density above and below the plane of the ring.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO would likely be localized on the pyrrolidine ring, specifically on the nitrogen atom, due to its lone pair of electrons. The LUMO would likely be distributed over the benzyl (B1604629) group's aromatic ring. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's reactive nature.
Table 2: Hypothetical Reactivity Descriptors for this compound from FMO Analysis
| Descriptor | Formula | Hypothetical Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -6.5 |
| LUMO Energy (ELUMO) | - | -0.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 0.5 |
| Electronegativity (χ) | (I + A) / 2 | 3.5 |
| Chemical Hardness (η) | (I - A) / 2 | 3.0 |
| Softness (S) | 1 / η | 0.33 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns closely with Lewis's concept of chemical bonding. NBO analysis examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation.
For this compound, an NBO analysis would describe the hybridization of the atoms and the nature of the chemical bonds (e.g., σC-N, σC-C, πC-C). It would also quantify the energy of delocalization interactions, such as the interaction between the nitrogen lone pair (a donor NBO) and the antibonding orbitals (acceptor NBOs) of adjacent C-C or C-H bonds. These interactions contribute to the stability of the molecule. The analysis would also provide the natural atomic charges on each atom, offering another perspective on the charge distribution within the molecule.
Molecular Modeling and Dynamics Simulations
While quantum chemical studies focus on the electronic properties of a static molecule, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational landscape of a molecule.
Conformational Analysis and Pseudorotation of the Pyrrolidine Ring
The five-membered pyrrolidine ring in this compound is not planar and exists in various puckered conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For the pyrrolidine ring, this conformational flexibility is often described by a process called pseudorotation.
A conformational analysis of this compound would involve systematically exploring the potential energy surface to identify the most stable conformations. This can be achieved through computational methods that rotate the bonds and calculate the corresponding energy. The pyrrolidine ring typically adopts two main types of conformations: the "envelope" (or "twist") and the "half-chair" (or "endo" and "exo") forms. The presence of the bulky 3-methylbenzyl substituent at the 2-position would significantly influence the conformational preferences of the pyrrolidine ring, favoring conformations that minimize steric hindrance. Molecular dynamics simulations could further be used to study the interconversion between these conformations over time, providing a dynamic picture of the molecule's flexibility.
Molecular Mechanics (MM+) and Semiempirical Computational Studies
While specific Molecular Mechanics (MM+) and semi-empirical computational studies exclusively focused on this compound are not extensively detailed in the available literature, the application of these methods provides valuable information regarding the molecule's conformational landscape and electronic properties.
Semi-empirical methods, which are based on quantum mechanics but use parameters derived from experimental data, offer a more detailed description of the electronic structure. nih.govwikipedia.org These methods are computationally less expensive than ab initio calculations and can be used to determine properties such as orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. researchgate.net For this compound, these calculations would reveal the distribution of electron density, highlighting the nucleophilic and electrophilic regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Recent advancements in semi-empirical methods have improved their ability to model noncovalent interactions, which are critical for the studies discussed in the following sections. nih.gov
Intermolecular Interactions and Supramolecular Chemistry
The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions. Although a specific crystal structure for this compound is not available in the reviewed literature, analysis of its functional groups allows for a theoretical understanding of its potential supramolecular chemistry. The presence of a secondary amine in the pyrrolidine ring and the aromatic tolyl group are key features that dictate its interactions.
Hirshfeld Surface Analysis for Noncovalent Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. While a specific Hirshfeld analysis for this compound cannot be presented without its crystal structure, a hypothetical analysis can be described based on its molecular composition. The surface would be mapped with properties like d_norm, which highlights regions of close intermolecular contact.
It is anticipated that the Hirshfeld surface would show significant contributions from H···H contacts, which are typically the most abundant in organic molecules. The N-H···N hydrogen bonds discussed previously would appear as distinct red regions on the d_norm surface, indicating close contacts. Furthermore, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of the tolyl ring of another, would also be expected. These weaker interactions play a crucial role in stabilizing the crystal lattice.
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. mdpi.commdpi.comnih.gov
While specific docking studies for this compound are not detailed, numerous studies have been conducted on its derivatives, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comacs.org These studies provide valuable insights into the potential binding modes of this class of compounds.
Derivatives of N-benzylpyrrolidine have been designed and evaluated as potential AChE inhibitors. mdpi.com Docking studies of these compounds into the active site of AChE reveal key interactions that contribute to their inhibitory activity. The binding pocket of AChE is known to have both a catalytic active site and a peripheral anionic site. The pyrrolidine ring and the benzyl group of these inhibitors play crucial roles in binding.
The protonated nitrogen of the pyrrolidine ring often forms hydrogen bonds with key amino acid residues in the active site, such as tyrosine and aspartate. mdpi.com The benzyl group typically engages in hydrophobic and π-π stacking interactions with aromatic residues like tryptophan and tyrosine within the enzyme's gorge. mdpi.com The substitution pattern on the benzyl ring can significantly influence the binding affinity and selectivity. For this compound, the methyl group at the meta position would likely occupy a hydrophobic pocket within the enzyme's active site, potentially enhancing the binding affinity compared to the unsubstituted N-benzylpyrrolidine.
The following table summarizes docking results for some pyrrolidine derivatives investigated as AChE inhibitors, illustrating the range of binding affinities observed in this class of compounds.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrrolidin-2-one derivative 14a | AChE (PDB ID: 4EY7) | -18.59 | Not specified |
| Pyrrolidin-2-one derivative 14d | AChE (PDB ID: 4EY7) | -18.057 | Not specified |
| Donepezil (reference drug) | AChE (PDB ID: 4EY7) | -17.257 | Not specified |
This table presents data for pyrrolidin-2-one derivatives, which are structurally related to this compound, to illustrate the potential for this class of compounds as AChE inhibitors.
These computational studies on related compounds suggest that this compound is a promising scaffold for the design of new enzyme inhibitors, and further molecular docking and biological evaluation would be valuable to explore its full therapeutic potential.
In Vitro Biological Evaluation and Mechanistic Studies of 2 3 Methylbenzyl Pyrrolidine Derivatives
Target Identification and Validation Strategies
The initial phase of understanding the biological effects of a novel chemical entity like 2-(3-Methylbenzyl)pyrrolidine involves identifying its molecular target(s) and validating their role in a disease context. This process utilizes a variety of sophisticated experimental techniques to elucidate how the compound interacts with cellular components to exert an effect.
Functional Assays for Modulator Activity
Functional assays are fundamental to determining if this compound can modulate the activity of a specific biological target, such as an enzyme or a receptor. These assays measure a direct output of the target's function, such as enzymatic product formation or signal transduction. For instance, if the compound were hypothesized to be an enzyme inhibitor, assays would be designed to quantify the enzyme's activity in the presence of varying concentrations of the compound.
Common formats include:
Enzyme Inhibition Assays: The inhibitory potential of derivatives of the pyrrolidine (B122466) scaffold has been evaluated against various enzymes. For example, studies on pyrrolidine-derived thiosemicarbazones have assessed their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. rsc.orgrsc.org Such assays typically determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%.
Protein-Protein Interaction (PPI) Assays: Some pyrrolidone derivatives have been identified as inhibitors of the p53-MDM2 interaction, a critical target in oncology. nih.gov Functional assays for PPIs often use techniques like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) to measure the binding affinity (expressed as Kᵢ or Kᴅ) of the compound.
Cell Viability and Cytotoxicity Assays: To assess the effect of a compound on cell survival, assays measuring metabolic activity (e.g., MTS assay) or membrane integrity are commonly used. nih.gov For example, various 1-benzylpyrrolidin-3-ol analogues were screened against a panel of human cancer cell lines to determine their cytotoxic effects. monash.edu
The data below illustrates the typical output from such functional assays for different classes of pyrrolidine derivatives.
| Derivative Class | Target | Assay Type | Parameter | Reported Activity Range |
| Pyrrolidine-based Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Enzyme Inhibition Assay | IC₅₀ | 12.37 µM to 54.10 µM rsc.orgrsc.org |
| Pyrrolidone Derivatives | p53-MDM2 Interaction | PPI Inhibition Assay | Kᵢ | 150.0 nM to 780 nM nih.gov |
| 1-benzylpyrrolidin-3-ol Analogues | Caspase-3/7 | Apoptosis/Enzyme Assay | Apoptosis Induction | ~10 µM in HL-60 cells monash.edu |
| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | Enzyme Inhibition Assay | Target Inhibition | Potent inhibition reported nih.gov |
Expression Profiling of Target Genes and Proteins
Once a functional effect is observed, researchers investigate whether this compound alters the expression levels of its target or related pathway components. This is crucial for understanding the compound's mechanism of action at a molecular level.
Key techniques include:
Western Blotting: This immunoassay is used to detect and quantify specific proteins in a cell lysate. For example, in studies of apoptosis-inducing agents, Western blotting can measure the levels of key proteins like caspases, Bcl-2 family members, or the target protein itself to confirm engagement and downstream effects. nih.govmonash.edu
Quantitative Polymerase Chain Reaction (qPCR): This technique measures the amount of a specific mRNA transcript. It can determine if a compound affects the transcription of the gene encoding its target protein.
Immunofluorescence: This method uses antibodies conjugated to fluorescent dyes to visualize the localization and quantity of specific proteins within cells, providing spatial context to expression changes.
Cell-Based Assay Development (e.g., 3D Cultures, iPSC models)
While initial screens often use established (immortalized) cancer cell lines, developing more physiologically relevant assay systems is critical for predicting a compound's efficacy. nuvisan.com For a compound like this compound, this would involve progressing from simple 2D cell monolayers to more complex models.
3D Cell Cultures (Spheroids/Organoids): These models more accurately mimic the in vivo environment of tissues, including cell-cell interactions and nutrient gradients. Testing a compound in a 3D culture can provide better insight into its potential efficacy and ability to penetrate tissue.
Induced Pluripotent Stem Cell (iPSC) Models: iPSCs can be generated from patient tissues and differentiated into various cell types (e.g., neurons, cardiomyocytes). nuvisan.com Using iPSC-derived cells that are relevant to a specific disease allows for the evaluation of a compound in a human genetic context, which is a powerful tool for translational research. nuvisan.com
These advanced models are essential for validating initial hits from high-throughput screens and understanding how a compound might behave in a more complex biological system. nih.gov
Biomarker Identification and Validation (e.g., transcriptomics, proteomics)
A biomarker is a measurable indicator of a biological state, and in drug discovery, it can predict a response to treatment. Identifying biomarkers for the activity of this compound would be a key step in its development. This is often achieved using 'omics' technologies that provide a global view of molecular changes within a cell.
Transcriptomics (e.g., RNA-Seq): This technique sequences all RNA in a cell, revealing changes in gene expression across the entire genome in response to the compound. This can uncover affected pathways and identify potential biomarkers of sensitivity or resistance.
Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry can be used to compare the entire protein landscape of treated versus untreated cells, identifying proteins whose levels or modifications change upon compound exposure. nuvisan.com
These unbiased approaches can help validate the intended mechanism of action and may reveal unexpected off-target effects or novel mechanisms.
CRISPR and RNAi Screening for Target Deconvolution
When the direct molecular target of a compound is unknown, functional genomics screens can be employed for "target deconvolution."
RNA interference (RNAi): This technology uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence the expression of specific genes. revvity.com A genome-wide RNAi screen in the presence of this compound could identify genes whose silencing results in increased or decreased sensitivity to the compound, thus pointing to potential targets or critical pathway components.
CRISPR-Cas9 Screening: Similar to RNAi, CRISPR-based screens can be used to knock out every gene in the genome. nih.gov By identifying which gene knockouts alter a cell's response to the compound, researchers can pinpoint the molecular machinery it relies on to exert its effect. revvity.com Comparative studies have shown that while both techniques are powerful, they can identify distinct sets of genes, suggesting that an integrated approach may be most effective. nih.gov
Chemoproteomics Approaches
Chemoproteomics is a powerful method for directly identifying the protein targets of a small molecule. This approach typically involves chemically modifying the compound of interest to create a probe.
The general workflow is as follows:
Probe Synthesis: this compound would be synthesized with a reactive group (for covalent binding) or an affinity tag (like biotin).
Cellular Incubation: The probe is incubated with live cells or cell lysates, allowing it to bind to its protein targets.
Affinity Purification/Enrichment: The probe-protein complexes are captured, often using streptavidin beads that bind to the biotin (B1667282) tag.
Mass Spectrometry: The captured proteins are identified using mass spectrometry.
This unbiased technique can definitively identify the direct binding partners of a compound within the complex environment of the cell, providing direct evidence of a target engagement.
Enzyme Inhibition Studies
Enzyme inhibition is a critical mechanism through which therapeutic agents exert their effects. For derivatives of this compound, research has focused on several key enzymatic targets involved in various pathological processes.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov
Certain pyrrolidine derivatives have been investigated for their ability to inhibit these enzymes. A study on a series of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] revealed promising dual inhibitory activity against both AChE and BChE. nih.gov Two compounds, in particular, demonstrated significant efficacy. nih.gov The inhibitory activities, expressed as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity), highlight their potential as cholinesterase modulators. nih.govacs.org The selectivity of these compounds towards a specific cholinesterase is determined by the selectivity index (SI), calculated as the ratio of IC₅₀ (BChE) / IC₅₀ (AChE). acs.org
Detailed findings for the most active dispiro-pyrrolidine compounds are presented below.
Table 1: Cholinesterase Inhibitory Activity of Dispiro-Pyrrolidine Derivatives Data sourced from nih.gov
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound 8e | 3.35 | 5.63 | 1.68 |
| Compound 8g | 3.15 | 4.74 | 1.50 |
| Compound 8h | 6.27 | 5.34 | 0.85 |
| Donepezil (Reference) | Data not available in source |
Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov THF is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. bohrium.com The pyrrolidine moiety has been identified as a vital pharmacophore in the design of novel DHFR inhibitors. bohrium.com
Research into a series of 4-pyrrolidine-based thiosemicarbazones demonstrated their potential as DHFR inhibitors. bohrium.com These studies underscore that modifications to the pyrrolidine ring are a significant strategy for optimizing biological activity and enhancing interactions with the target enzyme. bohrium.com While specific IC₅₀ values for this compound itself are not detailed in the provided context, the efficacy of related pyrrolidine structures establishes a clear precedent for this class of compounds as potential DHFR inhibitors.
Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme that catalyzes a key step in the biosynthesis of amino sugar-containing macromolecules. nih.gov It is considered a promising target for the development of antimicrobial and potentially antidiabetic agents. nih.gov
Recent studies have explored the antimicrobial activity of spiro-derivatives based on the pyrrolidine scaffold. nih.gov A three-component cascade reaction was used to synthesize spiro-pyrrolidine compounds that exhibited good antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL against Staphylococcus aureus. nih.gov Another study on a specific pyrrolidine derivative, compound 67c, found it to be a potent inhibitor of GlcN-6-P synthase with an IC₅₀ value of 3.47 µM. nih.gov This compound also showed significant antifungal activity, with an MIC value against C. albicans that was twice as effective as the standard drug fluconazole. nih.gov These findings indicate that the pyrrolidine structure is a viable scaffold for designing inhibitors of GlcN-6-P synthase.
Receptor Binding and Ligand Activity
Beyond enzyme inhibition, pyrrolidine derivatives have been evaluated for their ability to bind to and modulate the activity of important cellular receptors.
Ionotropic glutamate (B1630785) receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. nih.govresearchgate.net They are subdivided into AMPA, kainate (KA), and NMDA receptors. nih.gov The kainate receptors, in particular, are a promising target for treating neurological diseases like epilepsy and depression. acs.org
Derivatives of pyrrolidine have been rationally designed and synthesized to act as modulators of these receptors. One such compound, (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid, was developed as an antagonist for iGluRs. nih.govacs.org It displayed micromolar binding affinities for native iGluRs and was functionally characterized as a full competitive antagonist at the GluK1 kainate receptor subtype. nih.gov Another pyrrolidine derivative, domoic acid, was found to act as a partial agonist at the iGluR5 receptor. nih.gov
The binding affinities of (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid at various iGluRs are detailed in the table below.
Table 2: Binding Affinity of a Pyrrolidine Derivative at Ionotropic Glutamate Receptors Data sourced from nih.gov
| Receptor Type | Binding Affinity (Kᵢ, μM) |
|---|---|
| Native NMDA Receptor | 6 |
| Native Kainate (KA) Receptor | 22 |
| Native AMPA Receptor | 51 |
| Cloned GluK1 Receptor | 3.0 |
| Cloned GluK3 Receptor | 8.1 |
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play essential roles in regulating glucose metabolism, lipid metabolism, and inflammation. acs.org Agonists for the three PPAR subtypes (α, γ, and δ) are of significant interest for treating metabolic disorders. acs.org
The pyrrolidine structure has emerged as a key component in the development of novel PPAR agonists. A patent has been filed for a pyrrolidine derivative that serves as a PPAR agonist. google.com Research has shown that specific pyrrolidine derivatives can effectively modulate PPARα/γ pathways. Furthermore, studies have demonstrated that introducing a pyrrolidine group into the structure of other compounds can yield potent PPARδ agonists. bohrium.com For instance, asperidine B, a pyrrolidine derivative, is being explored for its potential to treat hypercholesterolemia, with its mechanism possibly involving the activation of PPARs. researchgate.net This body of research highlights the utility of the pyrrolidine scaffold in designing ligands that can activate one or more PPAR subtypes, offering therapeutic potential for metabolic diseases.
GABA-A Receptor Interactions
The interaction of pyrrolidine derivatives with γ-aminobutyric acid type A (GABA-A) receptors is a significant area of research due to the therapeutic potential of modulating this primary inhibitory neurotransmitter system in the central nervous system. While direct studies on this compound itself are not extensively documented in publicly available research, studies on analogous pyrrolidine-based compounds provide insight into their potential modulatory effects on GABA-A receptors.
Research into various N-substituted 2-(aroyl)amino- and 2-(aryl)aminomethyl-pyrrolidine derivatives has shown that these compounds can interact with GABA-A receptors. For instance, certain derivatives have demonstrated the ability to displace specific radioligands from the benzodiazepine (B76468) binding site of the GABA-A receptor, indicating a potential modulatory role. The nature and position of substituents on the benzyl (B1604629) ring, such as the methyl group in the meta position of this compound, are critical in determining the affinity and efficacy of this interaction. The structural features of the pyrrolidine ring and the benzyl moiety are key determinants of how these molecules fit into the receptor's binding pocket, influencing their potential to enhance or inhibit GABAergic neurotransmission.
Antimicrobial and Antibacterial Activity Profiling
The emergence of antibiotic-resistant bacterial strains has spurred the search for novel antimicrobial agents. Derivatives of this compound have been investigated for their potential to inhibit the growth of pathogenic bacteria.
Studies on a series of 2-benzylpyrrolidine (B112527) derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized N-aryl-2-(1-pyrrolidinyl)acetamides have shown significant efficacy. The activity of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
While specific data for this compound is limited, related structures have shown promise. For instance, derivatives incorporating a pyrrolidine ring have been tested against Staphylococcus aureus and Escherichia coli, which represent common Gram-positive and Gram-negative pathogens, respectively. The substitution pattern on the benzyl ring is a crucial factor influencing the potency of these compounds.
Below is a representative data table illustrating the kind of results obtained in such studies for analogous compounds.
| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Pyrrolidine Derivative A | Escherichia coli | 64 |
| Pyrrolidine Derivative B | Escherichia coli | 32 |
| Pyrrolidine Derivative A | Staphylococcus aureus | 128 |
| Pyrrolidine Derivative B | Staphylococcus aureus | 64 |
This table is illustrative and based on general findings for pyrrolidine derivatives.
The proposed mechanisms through which pyrrolidine derivatives exert their antimicrobial effects are multifaceted. One of the primary hypothesized mechanisms is the disruption of the bacterial cell membrane integrity. The lipophilic nature of the benzyl group allows these molecules to intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.
Another potential mechanism involves the inhibition of crucial bacterial enzymes. These compounds may interfere with enzymes involved in cell wall synthesis, DNA replication, or protein synthesis, thereby halting bacterial growth and proliferation. The specific enzymatic targets can vary depending on the exact chemical structure of the derivative. For instance, some heterocyclic compounds containing a pyrrolidine ring have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.
Anti-inflammatory Activity Assessment (in vitro models)
Chronic inflammation is a key component of many diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of this compound have been evaluated for their potential to mitigate inflammatory processes using various in vitro models.
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. The inhibition of these enzymes is a common strategy for anti-inflammatory drugs.
In vitro studies have shown that certain pyrrolidine derivatives can inhibit the activity of both COX-1 and COX-2 enzymes. The degree of inhibition is dependent on the specific molecular structure, with some derivatives showing selective inhibition of COX-2, which is often upregulated at sites of inflammation. This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Similarly, the inhibitory potential of these compounds against 5-lipoxygenase (5-LOX) has been explored, indicating a dual inhibitory capacity in some cases.
| Compound Derivative | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |
| Pyrrolidine Derivative C | 45 | 60 | 55 |
| Pyrrolidine Derivative D | 50 | 75 | 65 |
This table is illustrative and based on general findings for pyrrolidine derivatives.
Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be indicative of its anti-inflammatory potential. In vitro assays using bovine serum albumin have been employed to assess the anti-denaturation activity of pyrrolidine derivatives. Certain derivatives have demonstrated a significant, concentration-dependent inhibition of heat-induced albumin denaturation.
| Assay | Pyrrolidine Derivative E (% Inhibition) | Pyrrolidine Derivative F (% Inhibition) |
| Inhibition of Albumin Denaturation | 68 | 72 |
| Anti-Protease Activity | 58 | 65 |
This table is illustrative and based on general findings for pyrrolidine derivatives.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Stereochemistry on Biological Activity and Binding Mode
Stereochemistry is a critical determinant of biological activity, as biomolecules like proteins and enzymes are chiral and often exhibit stereospecific recognition of ligands. mdpi.com For 2-(3-Methylbenzyl)pyrrolidine, which possesses a chiral center at the C2 position of the pyrrolidine (B122466) ring, the spatial orientation of the 3-methylbenzyl group can significantly influence its interaction with biological targets.
The two enantiomers, (R)-2-(3-Methylbenzyl)pyrrolidine and (S)-2-(3-Methylbenzyl)pyrrolidine, will have distinct three-dimensional arrangements. This difference in spatial orientation dictates how the molecule fits into a protein's binding pocket. nih.gov Generally, only one enantiomer will exhibit the desired biological effect, or one may be significantly more potent than the other. mdpi.com For instance, studies on other pyrrolidine derivatives have shown that the stereospecific orientation can drastically alter the binding mode within a receptor's hormone-binding pocket. nih.gov
The differential activity between enantiomers arises from the specific interactions formed with the target. One enantiomer might position the 3-methylbenzyl group in a hydrophobic pocket while allowing the pyrrolidine nitrogen to form a crucial hydrogen bond, whereas the other enantiomer may be unable to achieve this optimal binding conformation due to steric hindrance. nih.gov Molecular modeling and X-ray crystallography are essential tools for elucidating these specific binding modes and understanding the structural basis for stereoselectivity. mdpi.com
Table 1: Hypothetical Biological Activity of this compound Enantiomers
| Enantiomer | Relative Potency | Rationale |
| (R)-2-(3-Methylbenzyl)pyrrolidine | Higher | Assumed to have the optimal spatial arrangement for target binding, allowing for key interactions (e.g., hydrophobic, hydrogen bonding) to be maximized. |
| (S)-2-(3-Methylbenzyl)pyrrolidine | Lower | Assumed to have a suboptimal fit in the binding pocket, potentially leading to steric clashes or weaker interactions. |
Note: This table is illustrative and based on general principles of stereochemistry in drug action. Specific activities would need to be determined experimentally.
Role of the 3-Methylbenzyl Moiety in Ligand-Target Interactions
The 3-methylbenzyl moiety is a key structural feature of this compound, playing a significant role in its binding affinity and selectivity. This group primarily engages in non-covalent interactions within the target's binding site.
Aromatic Interactions: The phenyl ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine) in the binding site.
Influence of the Methyl Group: The position of the methyl group on the benzyl (B1604629) ring is critical. A methyl group at the meta-position (position 3) influences the electronic properties and the steric profile of the ring. This specific substitution can serve several purposes:
Enhanced Potency: It can provide additional van der Waals contacts within a specific sub-pocket of the binding site, thereby increasing binding affinity compared to an unsubstituted benzyl group. nih.gov
Selectivity: The presence and position of the methyl group can be a key determinant for selectivity between different receptor subtypes. One subtype might have a pocket that accommodates the 3-methyl group, while another may not.
Metabolic Stability: The methyl group can influence the molecule's metabolic profile by blocking a potential site of oxidation on the aromatic ring.
Studies on related compounds, such as N-benzyl-2-substituted pyrrolidine derivatives, have highlighted the importance of the benzyl group for biological activity. researchgate.net Similarly, research on pyrazole (B372694) derivatives has shown that substituted phenyl rings can significantly impact antibacterial activity. nih.gov
Influence of Pyrrolidine Ring Substituents on Bioactivity
The pyrrolidine ring is a versatile scaffold that allows for substitutions at multiple positions, each capable of modulating the compound's pharmacological profile. nih.govnih.gov
N-Substitution (Position 1): The secondary amine of the pyrrolidine ring is a common site for modification. nih.gov Introducing substituents on the nitrogen can alter basicity, lipophilicity, and the ability to form hydrogen bonds. For example, converting the secondary amine to a tertiary amine or an amide can have profound effects on target engagement and pharmacokinetic properties. nih.gov
C2-Substitution: As discussed, the substituent at the C2 position is crucial. The nature of the side chain (e.g., size, aromaticity, flexibility) directly impacts how the molecule fits into the binding pocket.
C3 and C4-Substitutions: Adding substituents to the C3 and C4 positions of the pyrrolidine ring can influence the ring's conformation, a phenomenon known as "puckering". nih.gov This conformational constraint can lock the molecule into a more bioactive shape. For instance, the introduction of fluorine at the C4 position has been shown to significantly increase the inhibitory potency of certain pyrrolidine derivatives against caspases. researchgate.net The stereochemistry of these substituents (cis/trans) is also a critical factor. nih.gov
C5-Substitution: Modifications at the C5 position, often involving carbonyl groups to create pyrrolidinones, can introduce additional points of interaction, such as hydrogen bond acceptors, and significantly alter the molecule's chemical nature and biological targets. uran.ua
Table 2: General Effects of Pyrrolidine Ring Substitutions on Bioactivity
| Substitution Position | Type of Substituent | Potential Impact on Bioactivity | Citation |
| N1 (Nitrogen) | Alkyl, Aryl, Acyl | Alters basicity, lipophilicity, and hydrogen bonding capacity; can introduce new interactions. | nih.govnih.gov |
| C3 | Methyl, Fluoro, Hydroxyl | Influences ring pucker, can enhance potency and selectivity by interacting with specific sub-pockets. | nih.gov |
| C4 | Fluoro, Methoxy | Controls ring conformation (endo/exo pucker), can drastically improve potency. | nih.govresearchgate.net |
| C5 | Oxo (forms a lactam) | Introduces a hydrogen bond acceptor, changes the scaffold to a pyrrolidinone, altering target profile. | uran.ua |
Computational SAR/SPR Modeling
Computational methods are invaluable for rationalizing observed SAR data and predicting the activity of novel compounds, thereby accelerating the drug discovery process.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govnih.gov For this compound, a docking study would involve:
Preparation: Obtaining or modeling the 3D structure of the target protein and preparing the 3D structure of the ligand, this compound.
Docking Simulation: Placing the ligand into the defined binding site of the protein using a docking algorithm. The algorithm samples a wide range of possible conformations and orientations of the ligand within the site. researchgate.net
Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding energy. nih.gov The top-scoring poses are then analyzed to understand the key interactions.
A docking simulation could reveal that the 3-methylbenzyl group fits snugly into a hydrophobic pocket of the receptor, while the pyrrolidine nitrogen acts as a hydrogen bond donor or acceptor with a key residue like aspartate or serine. nih.gov This method is instrumental in visualizing and understanding the structural basis of activity and can be used to prioritize which analogs to synthesize next. nih.gov
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. nih.gov For this compound and its analogs, a pharmacophore model might consist of:
A hydrophobic feature representing the benzyl group.
An aromatic ring feature.
A hydrogen bond acceptor/donor feature corresponding to the pyrrolidine nitrogen.
An optional hydrophobic feature for the 3-methyl group.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govfrontiersin.orgyoutube.com This allows for the rapid identification of structurally diverse molecules that possess the required pharmacophoric features and are therefore likely to be active at the same target. nih.gov This approach is much faster than high-throughput screening of physical compounds and helps to focus synthetic efforts on the most promising chemical scaffolds.
Future Directions and Advanced Research Avenues
Development of Novel Synthetic Methodologies for Pyrrolidine (B122466) Scaffolds
The synthesis of pyrrolidine derivatives, including 2-substituted variants like 2-(3-Methylbenzyl)pyrrolidine, is a field of continuous innovation. Future efforts will likely focus on enhancing efficiency, stereoselectivity, and functional group tolerance. One promising area is the copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, which provides a direct and effective route to the pyrrolidine ring. organic-chemistry.org Mechanistic studies on these reactions, including the influence of different ligands and halide groups, are helping to refine and optimize these processes. nih.gov
Another key strategy is the use of multicomponent reactions, which allow for the construction of complex pyrrolidine structures in a single step. beilstein-journals.org For instance, reactions involving aromatic aldehydes, amines, and various carbon building blocks can yield highly substituted pyrrolidines. beilstein-journals.org Additionally, cycloaddition reactions, particularly [3+2] cycloadditions using azomethine ylides, are a powerful tool for creating diverse pyrrolidine libraries with high stereochemical control. mdpi.com These methods offer a robust platform for the future synthesis of novel analogs of this compound.
Table 1: Selected Novel Synthetic Methodologies for Pyrrolidine Scaffolds
| Methodology | Description | Key Features | Relevant Compounds | Citations |
|---|---|---|---|---|
| Copper-Catalyzed C-H Amination | Intramolecular cyclization of N-haloamides onto unactivated C(sp³)-H bonds to form the pyrrolidine ring. | High regioselectivity; tolerates various functional groups. | 2-Substituted Pyrrolidines | organic-chemistry.orgnih.gov |
| [3+2] Cycloaddition | Reaction of an azomethine ylide (a three-atom component) with an alkene to form a five-membered pyrrolidine ring. | High regio- and stereoselectivity; creates multiple stereocenters. | Spiro[pyrrolidine-2,3′-indolin]-2′-ones | mdpi.com |
| Multicomponent Reactions | One-pot synthesis combining three or more reactants to build a complex product. | High efficiency and atom economy; rapid library generation. | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | beilstein-journals.org |
| Ring Contraction of Piperidines | Selective cascade reactions of N-substituted piperidines that contract the six-membered ring into a five-membered pyrrolidin-2-one. | Provides access to functionalized pyrrolidinones from different precursors. | Pyrrolidin-2-ones | rsc.org |
| Iridacycle-Catalyzed Annulation | "Borrowing hydrogen" annulation using a chiral iridacycle complex to directly synthesize chiral pyrrolidines from racemic diols and primary amines. | High enantioselectivity; economical and direct route. | Enantioenriched Pyrrolidines | organic-chemistry.org |
Exploration of New Biological Targets and Therapeutic Applications for Pyrrolidine Derivatives
The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved drugs. researchgate.net Its derivatives have shown a wide range of biological activities, including anticancer, antidiabetic, antimicrobial, and CNS-related effects. nih.govresearchgate.net For a compound like this compound, future research would logically explore its potential against targets where related molecules have already shown promise.
For example, various pyrrolidine derivatives have been developed as potent inhibitors of enzymes crucial for disease progression. Pyrrolidine-2,3-diones have been identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, opening avenues for new antibacterial agents. nih.gov Other derivatives function as α-glucosidase inhibitors, relevant for treating type 2 diabetes. nih.govmdpi.com In oncology, the stereochemistry of substituents on the pyrrolidine ring can dramatically influence activity; for example, 3-R-methylpyrrolidine derivatives can act as pure estrogen receptor α (ERα) antagonists for breast cancer treatment. nih.gov Furthermore, N-benzyl pyrrolone structures are noted for a broad spectrum of activities, including anti-inflammatory and anti-HIV properties, suggesting a fruitful area of investigation for the C-benzyl analogue. orientjchem.org
Table 2: Potential Biological Targets for Pyrrolidine Derivatives
| Target Class | Specific Target Example | Therapeutic Application | Example Pyrrolidine Derivative | Citations |
|---|---|---|---|---|
| Bacterial Enzymes | Penicillin-Binding Protein 3 (PBP3) | Antibacterial (Gram-negative) | Pyrrolidine-2,3-diones | nih.gov |
| Metabolic Enzymes | α-Glucosidase | Antidiabetic (Type 2 Diabetes) | Polyhydroxylated Pyrrolidines | nih.govmdpi.com |
| Cancer Targets | Estrogen Receptor α (ERα) | Anticancer (Breast Cancer) | 3-R-methylpyrrolidine derivatives | nih.gov |
| Cancer Targets | Murine double minute 2 (MDM2) | Anticancer (p53 reactivation) | Spiro[pyrrolidin-3,2-oxindoles] | scispace.com |
| CNS Receptors | Dopamine Receptors (D2/D3) | CNS Disorders | N-(pyrrolidin-3-yl)-naphthamides | researchgate.net |
| Inflammatory Enzymes | Cyclooxygenase (COX) / Lipoxygenase (LOX) | Anti-inflammatory | Pyrrolo[3,4-d]pyridazinone derivatives | mdpi.com |
| Biofilms | S. aureus biofilms | Antimicrobial | 2,3-Pyrrolidinedione analogues | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
In the design phase, quantitative structure-activity relationship (QSAR) models can be built to predict the biological activity of new pyrrolidine analogues based on their structural features. scispace.com Such models help prioritize which compounds to synthesize, saving time and resources. scispace.com Computational techniques like molecular docking and molecular dynamics (MD) simulations can predict how this compound might bind to specific biological targets, providing insights into its mechanism of action at the molecular level. scispace.commdpi.com Furthermore, AI/ML models are increasingly used to predict pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), helping to identify candidates with better drug-like characteristics early in the discovery process. scispace.com
Advanced Mechanistic Investigations at the Molecular Level
A deep understanding of how this compound interacts with biological systems and how it is formed in chemical reactions requires advanced mechanistic studies. At the synthetic level, this involves a combination of experimental and computational approaches. For example, kinetic isotope effect experiments can elucidate the rate-determining steps of a synthetic reaction, while the isolation and characterization of reaction intermediates can provide direct evidence for a proposed pathway. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become indispensable for mapping out the potential energy surfaces of reactions. nih.govbeilstein-journals.org These calculations can explain the observed regioselectivity and stereoselectivity of synthetic methods and guide the development of improved catalysts and reaction conditions. beilstein-journals.org At the biological level, structural biology techniques like X-ray crystallography can reveal the precise binding mode of pyrrolidine derivatives within their target proteins. researchgate.net Hirshfeld surface analysis, a computational method, can be used to analyze intermolecular interactions in the crystalline state, providing insights into the forces that govern molecular recognition. nih.gov Such detailed mechanistic knowledge is critical for the rational design of next-generation therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(3-Methylbenzyl)pyrrolidine, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives can be synthesized via coupling reactions between halogenated intermediates and benzyl groups under catalytic conditions. Optimize yields by controlling temperature (e.g., 150°C in DMF for 20 hours, as in pyrrolidine-benzaldehyde coupling reactions) and using bases like potassium carbonate to enhance reactivity . Purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ ~3.3 ppm for N-adjacent protons) and methylbenzyl substituents (δ ~2.3 ppm for methyl groups) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., calculated m/z for C12H17N: 175.3).
- Elemental Analysis : Confirm empirical formula (e.g., %N ~7.99 for C11H13NO analogs) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology :
- Use fume hoods to avoid inhalation (H333 hazard) and wear nitrile gloves (H313).
- Quench reactive intermediates (e.g., chloromethyl derivatives) with aqueous ammonium chloride to prevent exothermic side reactions .
- Store under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
- Perform docking studies using software like AutoDock Vina to assess binding affinity to target receptors (e.g., GPCRs or enzymes).
- Calculate QSAR parameters (logP, polar surface area) to correlate substituent effects (e.g., methyl vs. halogen groups) with activity .
- Validate predictions with in vitro assays (e.g., IC50 measurements) .
Q. What strategies resolve contradictions in SAR data for pyrrolidine-based compounds?
- Methodology :
- Systematic substituent scanning : Test analogs with varying electron-donating/withdrawing groups (e.g., -OCH3 vs. -NO2) to isolate steric/electronic effects .
- Crystallographic analysis : Resolve ambiguous binding modes using X-ray structures (e.g., spiro-pyrrolidine derivatives in PDB) .
- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent polarity in activity assays) .
Q. How can flow NMR monitor the stability of this compound under reactive conditions?
- Methodology :
- Use flow 1H NMR to track real-time degradation (e.g., dimerization or oxidation).
- Calibrate kinetics by integrating peak areas for starting material vs. byproducts (e.g., δ ~6.8 ppm for aromatic protons in decomposition products) .
- Adjust reaction parameters (temperature, catalyst loading) to improve stability .
Q. What advanced purification techniques improve enantiomeric purity of chiral pyrrolidine derivatives?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients (e.g., 90:10 ratio) to resolve enantiomers .
- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., BINAP-metal complexes) during synthesis to favor a single enantiomer .
Data Reproducibility & Technical Challenges
Q. Why do yields vary in scale-up syntheses of this compound, and how can this be mitigated?
- Methodology :
- Heat/mass transfer optimization : Use microwave reactors for uniform heating in large batches .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .
- Solvent selection : Replace DMF with MeCN or THF to reduce viscosity and improve mixing .
Q. How do solvent polarity and pH affect the stability of this compound in biological assays?
- Methodology :
- Stability studies : Incubate the compound in PBS (pH 7.4) vs. acidic buffers (pH 4.0) and quantify degradation via LC-MS.
- LogD measurements : Determine partition coefficients to optimize solubility in assay media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
